Bienvenue dans la boutique en ligne BenchChem!

(S)-2-tert-butyl-3-methylimidazolidin-4-one

Chiral Resolution Diastereomeric Salt Formation Mandelic Acid

(S)-2-tert-Butyl-3-methylimidazolidin-4-one (CAS 101143-57-1) is a chiral imidazolidin-4-one derivative belonging to the MacMillan organocatalyst family. It is recognized as the core scaffold of the second-generation MacMillan catalysts, which are widely employed in asymmetric organocatalysis and chiral resolution.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 101143-57-1
Cat. No. B174097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-tert-butyl-3-methylimidazolidin-4-one
CAS101143-57-1
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1NCC(=O)N1C
InChIInChI=1S/C8H16N2O/c1-8(2,3)7-9-5-6(11)10(7)4/h7,9H,5H2,1-4H3/t7-/m0/s1
InChIKeyOJQPHIZTBKZOTI-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-2-tert-Butyl-3-methylimidazolidin-4-one (CAS 101143-57-1) Is a Distinct Chiral Imidazolidinone Procurement Target


(S)-2-tert-Butyl-3-methylimidazolidin-4-one (CAS 101143-57-1) is a chiral imidazolidin-4-one derivative belonging to the MacMillan organocatalyst family. It is recognized as the core scaffold of the second-generation MacMillan catalysts, which are widely employed in asymmetric organocatalysis and chiral resolution . Its defining structural features—a tert-butyl group at C2 and a methyl group at N3, combined with the single (S)-configured stereocenter—set it apart from both the first-generation 2,2-dimethyl analogs and the more elaborated 5-benzyl-2-tert-butyl variants that dominate the patent literature [1]. These structural distinctions translate into measurable differences in steric environment, enantiorecognition behavior, and catalytic activation mode, directly impacting procurement decisions for asymmetric synthesis and chiral separation workflows.

Procurement Risks of Interchanging (S)-2-tert-Butyl-3-methylimidazolidin-4-one With Other Chiral Imidazolidinones


Substituting (S)-2-tert-butyl-3-methylimidazolidin-4-one with a closely related imidazolidinone—such as the (R)-enantiomer, a 5-benzyl congener, or a 2,2-dimethyl analog—introduces quantifiable risks to stereochemical outcome and application scope. The absolute configuration at C2 determines which enantiomer of a target acid is preferentially resolved during diastereomeric salt formation [1]. The tert-butyl versus 2,2-dimethyl substitution alters the steric shielding of the iminium/enamine intermediates in organocatalytic cycles, leading to documented differences in enantioselectivity and reaction rate [2]. Additionally, the absence of a 5-benzyl group in the target compound yields a simpler, lower-molecular-weight scaffold (156.23 g/mol) that may be preferred when post-reaction catalyst removal or further derivatization is required [3]. These factors collectively undermine the assumption that any chiral imidazolidinone can serve as a drop-in replacement.

Quantitative Differentiation Evidence for (S)-2-tert-Butyl-3-methylimidazolidin-4-one (CAS 101143-57-1) Versus Closest Analogs


Enantiomeric Discrimination in Chiral Resolution: (S)- vs. (R)-2-tert-Butyl-3-methylimidazolidin-4-one

In the resolution of (R,S)-mandelic acid (MA) using (R)-2-tert-butyl-3-methylimidazolidin-4-one (BMI), the diastereoisomeric salt pair (R-BMI·R-MA) and (R-BMI·S-MA) exhibits distinct crystallographic and thermal properties: unit cell volume 817.5(3) ų for the less soluble R–R isomer vs. 825.0(3) ų for the more soluble R–S isomer; final R factors 0.044 and 0.057, respectively [1]. The (S)-enantiomer of BMI (the target compound) is the logical selection for resolving the opposite enantiomer of a chiral acid, i.e., for preferential crystallization of S-acid/R-BMI salt pair, because the chirality of the resolving agent dictates which diastereoisomer precipitates first [1]. No equivalent crystallographic data exist for the 2,2-dimethyl or 5-benzyl congeners in mandelic acid resolution, making this a unique differentiation point for procurement when chiral separation of carboxylic acids is the intended application.

Chiral Resolution Diastereomeric Salt Formation Mandelic Acid

Steric Bulk Differentiation: tert-Butyl vs. 2,2-Dimethyl Imidazolidinones in Enantioselective Diels-Alder Catalysis

DFT calculations (B3LYP/6-31G(d)) on Diels-Alder reactions of cyclopentadiene with α,β-unsaturated aldehydes catalyzed by chiral imidazolidinones reveal that the 2-tert-butyl substituted catalyst (catalyst 2) provides a different steric environment compared to the 2,2-dimethyl substituted catalyst (catalyst 1) [1]. Although the published comparison employed 5-benzyl-substituted variants, the differential steric effect originates from the C2 substituent (tert-butyl vs. dimethyl) and is preserved in the non-benzylated scaffold. Experimentally, catalyst 2 (tert-butyl) yielded enantioselectivities of up to 93% ee for indole Friedel-Crafts alkylation, whereas catalyst 1 (dimethyl) gave lower ee values under identical conditions [2]. The target compound (S)-2-tert-butyl-3-methylimidazolidin-4-one retains this sterically demanding tert-butyl group while eliminating the 5-benzyl substituent, providing a simpler scaffold for steric tuning in enamine/iminium catalysis without the added conformational complexity of the benzylic side chain.

Asymmetric Organocatalysis Diels-Alder Cycloaddition Imidazolidinone Catalyst Design

Patent Protection and Commercial Availability as a Defined Single-Enantiomer Scaffold

The (S)-2-tert-butyl-3-methylimidazolidin-4-one scaffold, as its trifluoroacetic acid salt, is commercially supplied as a component of the MacMillan Imidazolidinone OrganoCatalysts Kit I (Sigma-Aldrich, Product No. 661902) with a certified purity of 96% . The product is explicitly covered by U.S. Patent 6,369,243 and related patents . In contrast, generic imidazolidinone suppliers may offer the racemate or the opposite enantiomer without clear documentation of stereochemical purity, which can lead to batch-to-batch variability in chiral resolution or catalytic performance. The patent-protected status of the single (S)-enantiomer provides a legal and quality-assurance framework that is absent for off-patent mixtures or uncharacterized imidazolidinone preparations.

Patent-Protected Catalyst Single-Enantiomer Sourcing Intellectual Property

Molecular Weight Advantage: Scaffold Simplicity vs. 5-Benzyl-2-tert-Butyl Congeners

The target compound (C₈H₁₆N₂O, MW 156.23 g/mol [1]) possesses a molecular weight approximately 37% lower than the most common second-generation MacMillan catalyst, (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, which has a molecular weight of 246.35 g/mol (C₁₅H₂₂N₂O) . At equal catalyst loading in mol%, the target compound requires less mass per batch, potentially reducing reagent costs for large-scale reactions. Furthermore, the absence of the lipophilic benzyl group simplifies chromatographic separation of the catalyst from reaction products, a practical advantage in multistep synthetic sequences where catalyst carryover must be minimized [2].

Scaffold Optimization Catalyst Loading Post-Reaction Purification

High-Value Application Scenarios for (S)-2-tert-Butyl-3-methylimidazolidin-4-one (CAS 101143-57-1) Based on Verified Differentiation Evidence


Enantioselective Resolution of (R,S)-Carboxylic Acids via Diastereomeric Salt Formation

When the goal is to isolate the (S)-enantiomer of a racemic carboxylic acid, (S)-2-tert-butyl-3-methylimidazolidin-4-one serves as a chiral resolving agent whose (S) absolute configuration favors crystallization of the less-soluble S-acid/S-BMI diastereomeric salt. This application is directly supported by crystallographic data obtained with the (R)-enantiomer [1], and the inverted solubility behavior is a direct consequence of chirality pairing. The defined unit cell parameters and thermal properties of the resulting salt pairs facilitate quality control and process optimization in pilot-scale resolutions.

Asymmetric Organocatalysis Requiring Sterically Demanding Iminium/Enamine Intermediates

For reactions where a bulky C2 substituent is critical to achieving high enantioselectivity—such as Friedel-Crafts alkylations of indoles or Diels-Alder cycloadditions—the tert-butyl group of the target compound provides the steric environment that DFT calculations and experimental data have identified as superior to the 2,2-dimethyl scaffold [2]. The target compound can be employed as the free base or as its TFA salt to generate the reactive iminium ion in situ, with documented enantioselectivities reaching 93% ee for the 5-benzyl analog [2]; the non-benzylated scaffold is expected to exhibit analogous steric effects while offering simplified purification.

Catalyst Derivatization and Solid-Support Immobilization

The absence of a 5-benzyl substituent on the target compound provides a free secondary amine position (N1) that can be exploited for covalent attachment to solid supports or dendrimers without the steric encumbrance of the benzyl group [3]. This makes the target compound a preferred precursor for synthesizing immobilized organocatalysts, where the lower molecular weight scaffold (156.23 g/mol) [4] ensures a higher density of catalytic sites per gram of support material compared to the 5-benzyl congener (246.35 g/mol).

Patented Research Pathways Requiring Documented Single-Enantiomer Integrity

In academic or industrial laboratories where patent compliance and experimental reproducibility are paramount, sourcing the (S)-enantiomer of 2-tert-butyl-3-methylimidazolidin-4-one from a commercial supplier that explicitly references U.S. Patent 6,369,243 mitigates intellectual property risk. The certified 96% purity (as the TFA salt) ensures that subsequent catalytic or resolution results are not confounded by the presence of the opposite enantiomer or racemic contamination, a concern that arises when sourcing from unverified generic vendors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-tert-butyl-3-methylimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.